N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
The compound N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide features a phenyl ring substituted with a methyl group and a 2-oxopyrrolidin-1-yl moiety at positions 4 and 3, respectively. This phenyl group is linked via an ethanediamide bridge to a pyridin-2-ylmethyl group. The pyrrolidinone ring (2-oxopyrrolidin-1-yl) is a lactam structure known for enhancing bioavailability and CNS penetration, while the pyridyl group may facilitate interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-7-8-14(11-16(13)23-10-4-6-17(23)24)22-19(26)18(25)21-12-15-5-2-3-9-20-15/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPMEOGCVRNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amine and carboxylic acid derivatives under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Oxalamide Linkage: The final step involves the coupling of the pyrrolidinone and pyridine derivatives with oxalyl chloride or oxalic acid under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The pyrrolidinone and pyridine moieties may interact with enzymes or receptors, modulating their activity. The oxalamide linkage can facilitate binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- The target compound’s ethanediamide linker distinguishes it from sulfonamide () or triazine-based () analogs.
- The 2-oxopyrrolidin-1-yl group is shared with ’s compound but absent in fluorinated chromenone () or sulfamoyl () derivatives. Pyrrolidinones are associated with improved metabolic stability compared to lactones or linear amides .
- The pyridin-2-ylmethyl group in the target compound contrasts with ’s pyridin-2-yl sulfamoyl moiety. The methyl spacer may reduce steric hindrance compared to bulkier sulfamoyl linkages .
Physicochemical Properties
- Melting Point: While the target compound lacks reported data, analogs like the chromenone derivative () exhibit a melting point of 175–178°C, suggesting crystalline stability. The yellowish-white appearance of ’s compound hints at distinct electronic properties compared to the target compound’s likely off-white solid form .
- Solubility: The ethanediamide and pyrrolidinone groups in the target compound likely enhance water solubility relative to ’s triazine-pyrrolidinone conjugate, which contains hydrophobic dimethylamino groups. Sulfonamides () may exhibit pH-dependent solubility due to ionizable sulfonamide protons .
Pharmacological Potential
- Target Compound: The pyrrolidinone and pyridyl groups suggest possible kinase inhibition or neuromodulatory activity, though specific data is lacking.
- Chromenone Hybrid (): Fluorinated aromatic systems are common in anticancer agents, and the sulfonamide group may enhance protein binding .
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.39 g/mol
| Property | Value |
|---|---|
| LogP | 3.7951 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 57.404 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to mimic natural substrates or ligands, facilitating binding to active sites on these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signal transduction pathways that regulate cell function.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress and neurodegeneration.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer properties of similar compounds with a pyrrolidine moiety. It was found that these compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression.
Study 2: Anti-inflammatory Effects
Research published in Bioorganic & Medicinal Chemistry Letters reported that compounds similar to this compound exhibited significant anti-inflammatory activity by downregulating NF-kB signaling pathways.
Study 3: Neuroprotection
In a study featured in Neuroscience Letters, the neuroprotective effects of related compounds were evaluated against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance cell viability and reduce apoptosis in neuronal cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
